![molecular formula C8H15ClN2O3 B13658807 Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride](/img/structure/B13658807.png)
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride is a chemical compound with the molecular formula C8H14N2O3·HCl and a molecular weight of 222.67 g/mol . It is also known by its IUPAC name, methyl prolylglycinate hydrochloride . This compound is typically used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride involves the reaction of pyrrolidine with methyl chloroacetate in the presence of a base, followed by formylation and subsequent hydrochloride salt formation . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include dichloromethane or ethanol
Catalysts: Base catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt form
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can yield amine derivatives
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or alcohols under basic conditions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted esters or amides
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development
Industry: Used in the production of specialty chemicals and intermediates
Wirkmechanismus
The mechanism of action of methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
- Methyl 2-{[(2R)-pyrrolidin-2-yl]formamido}acetate
Uniqueness
Methyl 2-[(pyrrolidin-2-yl)formamido]acetate hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its pyrrolidine ring and ester functional group make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C8H15ClN2O3 |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
methyl 2-(pyrrolidine-2-carbonylamino)acetate;hydrochloride |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;/h6,9H,2-5H2,1H3,(H,10,12);1H |
InChI-Schlüssel |
ASSBOQXVKNGFHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)C1CCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


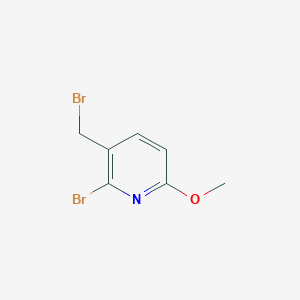
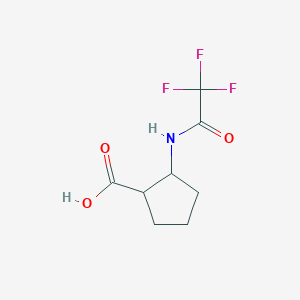
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
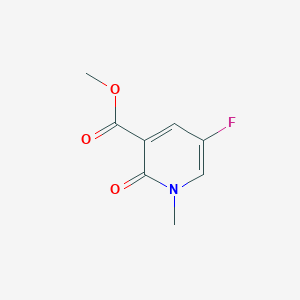
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
![Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
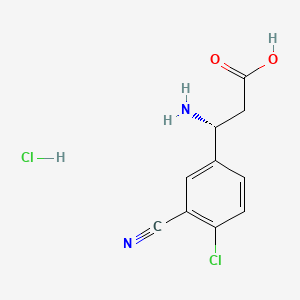
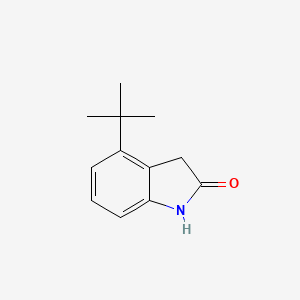
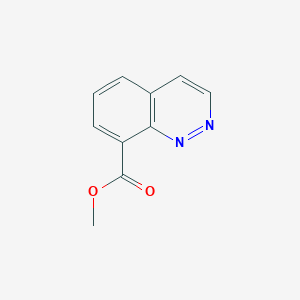

![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)

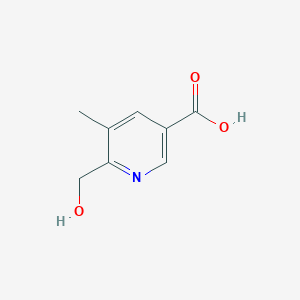
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)
